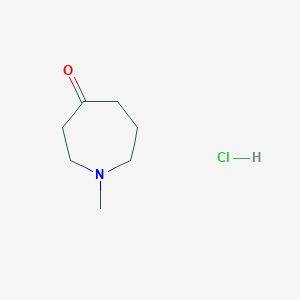

1-methylazepan-4-one Hydrochloride

Description

The exact mass of the compound 1-methylazepan-4-one Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methylazepan-4-one Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methylazepan-4-one Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylazepan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSJZGRGJYULPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=O)CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436620 | |

| Record name | 1-methylazepan-4-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19869-42-2 | |

| Record name | 4H-Azepin-4-one, hexahydro-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19869-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylazepan-4-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Azepin-4-one, hexahydro-1-methyl-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methylazepan-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methylazepan-4-one Hydrochloride, also known by its research code CX-6258, is a synthetic small molecule that has garnered significant interest in the scientific community.[1][2] Primarily recognized as a potent, orally efficacious pan-Pim kinase inhibitor, it serves as a valuable tool for cancer research and drug development.[1][3] Additionally, its role as a key intermediate in the synthesis of the antihistamine Azelastine highlights its importance in medicinal chemistry.[4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and experimental protocols related to 1-methylazepan-4-one Hydrochloride.

Chemical and Physical Properties

1-methylazepan-4-one Hydrochloride is a colorless to light yellow solid.[1][2] It is the hydrochloride salt of 1-methylazepan-4-one, a seven-membered heterocyclic ketone.[1] The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.[1][2]

Table 1: Physicochemical Properties of 1-methylazepan-4-one Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 19869-42-2 | [1][2][5][6][7] |

| Molecular Formula | C₇H₁₄ClNO | [1][5][6] |

| Molecular Weight | 163.65 g/mol | [5][6][8] |

| Melting Point | 115-120 °C | [9] |

| Boiling Point | 196.4 °C at 760 mmHg | [9] |

| Appearance | Colorless to light yellow solid | [1][2] |

| Purity | ≥95% to 98% (commercial sources) | [6] |

| Solubility | Soluble in water | [1][2] |

Synthesis of 1-methylazepan-4-one Hydrochloride

Several synthetic routes to 1-methylazepan-4-one Hydrochloride have been reported, with a notable method involving the ring expansion of 1-methyl-4-piperidone. This approach is advantageous due to the commercial availability of the starting material and provides a good yield.[10] Other documented methods include the Dieckmann condensation of diethyl 3,3'-(methylazanediyl)dipropanoate and synthesis from N-methyl-2-pyrrolidone derivatives.[4]

Experimental Protocol: Synthesis from 1-methyl-4-piperidone

This protocol is adapted from a patented synthesis method.[10]

Step 1: Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol

-

To a solution of 1-methylpiperidine-4-one in ethanol, add nitromethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add additional ethanol to facilitate stirring.

-

Continue stirring at room temperature for 48 hours.

-

Filter the reaction mixture and wash the separated solid with methyl tert-butyl ether (MTBE).

-

The resulting product is 1-methyl-4-(nitromethyl)piperidin-4-ol.

Step 2: Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol

-

Hydrogenate the 1-methyl-4-(nitromethyl)piperidin-4-ol from the previous step.

-

Filter the reaction mixture through celite and evaporate under reduced pressure to obtain the product.

Step 3: Preparation of 1-methylhexahydroazepin-4-one hydrochloride

-

Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol in glacial acetic acid and cool to 0 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0 °C.

-

Stir the reaction mixture overnight at 0 °C.

-

Add dichloromethane (DCM) and adjust the pH of the reaction solution to 7-8 with sodium bicarbonate.

-

Separate the DCM layer and wash the aqueous layer with DCM.

-

Combine the organic layers and concentrate.

-

Dissolve the resulting oil in isopropanol and adjust the pH to <6 with a hydrogen chloride isopropanol solution.

-

Cool the solution to induce crystallization and dry the resulting solid under reduced pressure to obtain 1-methylhexahydroazepin-4-one hydrochloride.[10]

Analytical Characterization

Comprehensive characterization is crucial for confirming the identity and purity of synthesized 1-methylazepan-4-one Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400MHz, d-DMSO): δ 11. (s, 1H), 4.47 (s, 2H), 2.41-2.40 (m, 2H), 2.21-2.15 (m, 2H), 2.12 (s, 3H), 1.64-1.53 (m, 4H).[10]

Detailed interpretation of the spectra is essential for structural elucidation. The number of signals, their chemical shifts, splitting patterns, and integration values should be consistent with the proposed structure.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule. A strong carbonyl (C=O) stretch is expected around 1690 cm⁻¹. Amine hydrochloride salt bands and aliphatic C-H stretching bands between 2700-3000 cm⁻¹ would also be anticipated.[11]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the molecular weight of the free base (127.1 g/mol ).

Biological Activity and Mechanism of Action

Pim Kinase Inhibition

1-methylazepan-4-one Hydrochloride, as CX-6258, is a potent inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[3] Pim kinases are serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and apoptosis resistance.[3][12]

Table 2: IC₅₀ Values of CX-6258 against Pim Kinases

| Kinase | IC₅₀ (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Source: Haddach et al., 2012[3]

The mechanism of action involves the competitive binding of CX-6258 to the ATP-binding pocket of the Pim kinases, thereby preventing the phosphorylation of their downstream substrates.[12] Key downstream targets of Pim kinases include the pro-apoptotic protein BAD and the translational repressor 4E-BP1.[4] By inhibiting Pim kinases, CX-6258 can induce apoptosis and inhibit cell proliferation in cancer cells.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 1-methylazepan-4-one Hydrochloride | 19869-42-2 [smolecule.com]

- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1-Methylazepan-4-one Hydrochloride | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

1-methylazepan-4-one Hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylazepan-4-one Hydrochloride, also known by its CAS number 19869-42-2, is a heterocyclic compound with significant applications in pharmaceutical research and development.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antihistamine Azelastine.[3] Furthermore, it has been identified as a pan-Pim kinase inhibitor with the designation CX-6258, highlighting its potential in oncology research.[1][2][4] This technical guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Properties

1-methylazepan-4-one Hydrochloride is the hydrochloride salt of 1-methylazepan-4-one. The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. The structure features a ketone functional group at the 4-position and a methyl group attached to the nitrogen atom.[5] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[1]

Chemical Structure:

-

IUPAC Name: 1-methylazepan-4-one;hydrochloride[6]

-

CAS Number: 19869-42-2[6]

-

SMILES: CN1CCCC(=O)CC1.Cl[6]

Physicochemical Properties:

The following table summarizes the known and predicted physicochemical properties of 1-methylazepan-4-one Hydrochloride.

| Property | Value | Source |

| Appearance | Colorless to light yellow or brown solid | [1][8] |

| Melting Point | 115-120 °C | ChemicalBook |

| Boiling Point | 97-100 °C | ChemicalBook |

| Solubility | Slightly soluble in chloroform (with heating) and DMSO. The hydrochloride form enhances water solubility. | ChemicalBook,[1] |

| Purity | Typically ≥95% | [7][8] |

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | A singlet for the N-methyl protons. Complex multiplets for the methylene protons of the azepane ring. |

| ¹³C NMR | A signal for the carbonyl carbon (ketone). Distinct signals for the azepane ring methylene carbons and the N-methyl carbon. |

| IR Spectroscopy | A strong absorption band for the C=O stretch (ketone) around 1700-1720 cm⁻¹. A broad band for the N-H stretch of the ammonium salt. C-N and C-H stretching vibrations.[5] |

| Mass Spectrometry | The free base (1-methylazepan-4-one) has a monoisotopic mass of 127.0997 Da. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[5] |

Experimental Protocols

Synthesis of 1-methylazepan-4-one Hydrochloride

Several synthetic routes to 1-methylazepan-4-one Hydrochloride have been reported, primarily in patent literature. One common method involves the Dieckmann condensation of a diester, followed by hydrolysis, decarboxylation, and salt formation. Another approach starts from N-methyl-2-pyrrolidone.[9]

Example Synthetic Scheme (Dieckmann Condensation Approach):

A detailed, step-by-step experimental protocol is not available in peer-reviewed literature. The following is a generalized procedure based on patent descriptions.[9]

-

Diester Formation: 4-methylaminobutyric acid hydrochloride is esterified and then reacted with methyl acrylate in the presence of a base like triethylamine to form the corresponding diester.

-

Dieckmann Condensation: The diester undergoes intramolecular cyclization in the presence of a strong base (e.g., potassium tert-butoxide) to form a β-keto ester.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield 1-methylazepan-4-one.

-

Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate 1-methylazepan-4-one Hydrochloride, which is then collected by filtration and dried.

Synthesis of Azelastine from 1-methylazepan-4-one Hydrochloride

1-methylazepan-4-one Hydrochloride is a key starting material for the synthesis of the antihistamine Azelastine.[3]

Experimental Workflow for Azelastine Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 1-methylazepan-4-one Hydrochloride | 19869-42-2 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-methylazepan-4-one Hydrochloride | 19869-42-2 | Benchchem [benchchem.com]

- 6. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methylazepan-4-one Hydrochloride | LGC Standards [lgcstandards.com]

- 8. 1-Methylazepan-4-one hydrochloride | CymitQuimica [cymitquimica.com]

- 9. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]

1-methylazepan-4-one Hydrochloride molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 1-methylazepan-4-one Hydrochloride, a compound of interest in synthetic chemistry and pharmaceutical development.

Physicochemical Data

The fundamental molecular properties of 1-methylazepan-4-one Hydrochloride are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO[1][2][3] |

| C₇H₁₃NO · HCl[4][5] | |

| Molecular Weight | 163.65 g/mol [1][3][4][5] |

| 163.64 g/mol [2] |

Note on Data Presentation: The molecular formula is presented in two common formats. The molecular weight is consistently reported, with minor variation attributable to computational differences.

Experimental Protocols and Signaling Pathways

Due to the specific nature of the inquiry concerning the molecular formula and weight of 1-methylazepan-4-one Hydrochloride, detailed experimental protocols, signaling pathways, and associated visualizations are not applicable. The provided data represents fundamental, calculated, and well-established properties of the compound.

References

- 1. 1-Methylazepan-4-one hydrochloride | CymitQuimica [cymitquimica.com]

- 2. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1-Methylazepan-4-one Hydrochloride | LGC Standards [lgcstandards.com]

- 5. 1-Methylazepan-4-one Hydrochloride | CAS Number 19869-42-2 [klivon.com]

Unveiling the Biological Activities of 1-methylazepan-4-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylazepan-4-one Hydrochloride, a heterocyclic compound, has garnered significant interest in the scientific community due to its diverse biological activities. Notably, this molecule, also identified as CX-6258, has demonstrated potential as a pan-Pim kinase inhibitor with implications for oncology. Furthermore, preclinical studies have highlighted its ability to modulate opioid-related behaviors, suggesting a potential role in addiction therapies. This technical guide provides a comprehensive overview of the known biological activities of 1-methylazepan-4-one Hydrochloride, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Pim Kinase Inhibition: A Promising Avenue in Oncology

1-methylazepan-4-one Hydrochloride has been identified as a potent, ATP-competitive inhibitor of all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various human cancers and are known to play a crucial role in cell survival, proliferation, and apoptosis.[1] By inhibiting these kinases, 1-methylazepan-4-one Hydrochloride presents a potential therapeutic strategy for cancer treatment.

Quantitative Data on Pim Kinase Inhibition

The inhibitory activity of 1-methylazepan-4-one Hydrochloride (CX-6258) against Pim kinases and its anti-proliferative effects on cancer cell lines have been quantified in several studies. The following tables summarize the key findings.

Table 1: Biochemical Potency of 1-methylazepan-4-one Hydrochloride against Pim Kinase Isoforms

| Target | IC₅₀ (nM) | Assay Type |

| Pim-1 | 5 | Radiometric Assay |

| Pim-2 | 25 | Radiometric Assay |

| Pim-3 | 16 | Radiometric Assay |

Table 2: Cellular Activity and In Vivo Efficacy of 1-methylazepan-4-one Hydrochloride

| Cell Line / Model | Cellular Potency (IC₅₀) | In Vivo Model | Efficacy |

| Various human cancer cell lines | 0.02 - 3.7 µM | MV-4-11 xenograft | 45% TGI at 50 mg/kg, 75% TGI at 100 mg/kg |

TGI: Tumor Growth Inhibition

Pim Kinase Signaling Pathway

The Pim kinases exert their oncogenic effects by phosphorylating a range of downstream substrates involved in critical cellular processes. A key mechanism involves the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD, which leads to enhanced cell survival. 1-methylazepan-4-one Hydrochloride, by blocking the ATP-binding pocket of Pim kinases, prevents the phosphorylation of these downstream targets.

Caption: Pim Kinase Signaling Pathway and the Point of Inhibition by 1-methylazepan-4-one Hydrochloride.

Experimental Protocols for Pim Kinase Inhibition

This assay quantifies the direct inhibitory effect of a compound on the kinase's enzymatic activity.

-

Reaction Mixture Preparation: A reaction buffer containing recombinant Pim-1, Pim-2, or Pim-3 enzyme, a suitable peptide substrate (e.g., CREBtide), and MgCl₂ is prepared.

-

ATP Addition: [γ-³³P]ATP is added to the reaction mixture to initiate the phosphorylation reaction.

-

Inhibitor Incubation: The reaction is carried out in the presence of varying concentrations of 1-methylazepan-4-one Hydrochloride or a vehicle control (e.g., DMSO).

-

Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

-

Signal Detection: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay assesses the anti-proliferative effect of the compound on cancer cells.

-

Cell Seeding: Cancer cells (e.g., MV-4-11) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of 1-methylazepan-4-one Hydrochloride or a vehicle control for a specified period (e.g., 72 hours).

-

Viability Reagent Addition: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

-

Signal Measurement: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

This technique is used to detect the phosphorylation status of downstream targets of Pim kinases.

-

Cell Treatment and Lysis: Cancer cells are treated with the compound for a defined period, followed by cell lysis to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., p-BAD, BAD, p-4E-BP1, 4E-BP1).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the effect of the compound on the phosphorylation of the target proteins.

Modulation of Opioid-Related Behavior

Preclinical research has indicated that 1-methylazepan-4-one Hydrochloride may influence behaviors related to opioid intake. Specifically, studies have shown its potential to reduce fentanyl self-administration in animal models, suggesting a possible therapeutic application in the treatment of opioid addiction.[1] The precise mechanism of action in this context is still under investigation, and to date, specific quantitative data on its interaction with opioid receptors (e.g., binding affinities) have not been reported in publicly available literature.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like fentanyl, initiate a signaling cascade that leads to the rewarding and analgesic effects. This typically involves the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

References

Unveiling 1-methylazepan-4-one Hydrochloride (CX-6258): A Pan-Pim Kinase Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-methylazepan-4-one hydrochloride, also identified as CX-6258, has emerged as a potent, orally bioavailable, and selective pan-inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[3][4] This technical guide provides a comprehensive overview of 1-methylazepan-4-one hydrochloride, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its position within the broader Pim kinase signaling pathway. The information presented herein is intended to support further investigation and development of this compound as a potential therapeutic agent in oncology.

Introduction to 1-methylazepan-4-one Hydrochloride (CX-6258)

1-methylazepan-4-one hydrochloride (CX-6258) is a small molecule inhibitor belonging to the oxindole class of compounds.[3] It has demonstrated significant inhibitory activity against all three isoforms of the Pim kinase family, which are key downstream effectors of the JAK/STAT signaling pathway.[3] The Pim kinases are constitutively active upon expression and play a pivotal role in phosphorylating a multitude of substrates involved in cell cycle progression and the suppression of apoptosis, such as Bad and 4E-BP1.[1][2][3] By inhibiting these kinases, 1-methylazepan-4-one hydrochloride presents a promising strategy for inducing apoptosis and inhibiting tumor growth in cancers where Pim kinases are overexpressed.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₇H₁₄ClNO |

| CAS Number | 19869-42-2 |

| Appearance | Colorless to light yellow solid |

| Synonyms | CX-6258 |

Quantitative Inhibitory Activity

1-methylazepan-4-one hydrochloride (CX-6258) exhibits potent and selective inhibition of Pim kinases. The following tables summarize the key quantitative data regarding its in vitro and in vivo activity.

Table 1: In Vitro Pim Kinase Inhibitory Activity of CX-6258 [1][2][5][6]

| Kinase Target | IC₅₀ (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Table 2: In Vitro Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines [2]

| Cell Line (Cancer Type) | IC₅₀ (µM) |

| Various Human Cancer Cell Lines | 0.02 - 3.7 |

| Acute Leukemia Cell Lines | Most sensitive within the panel |

Table 3: In Vivo Efficacy of CX-6258 in a MV-4-11 Xenograft Model [2]

| Dosage (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) |

| 50 | 45% |

| 100 | 75% |

Mechanism of Action

1-methylazepan-4-one hydrochloride (CX-6258) functions as an ATP-competitive inhibitor of Pim kinases.[7] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. This leads to a dose-dependent reduction in the phosphorylation of key pro-survival proteins, including Bad at serine 112 and 4E-BP1 at serine 65 and threonine 37/46.[1][2] The inhibition of these phosphorylation events ultimately promotes apoptosis and curtails cell proliferation.

Pim Kinase Signaling Pathway and Inhibition by CX-6258

The following diagram illustrates the Pim kinase signaling pathway and the point of intervention by 1-methylazepan-4-one hydrochloride (CX-6258).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleck.co.jp [selleck.co.jp]

- 6. caymanchem.com [caymanchem.com]

- 7. merckmillipore.com [merckmillipore.com]

The Azepane Scaffold: A Privileged Structure in the Quest for Novel Neurological Disorder Therapeutics

An In-depth Technical Guide on the Potential of 1-Methylazepan-4-one Hydrochloride and its Derivatives in Neurological Disorder Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylazepan-4-one hydrochloride is a heterocyclic organic compound that belongs to the azepane class of molecules. While direct and extensive research on the specific role of 1-methylazepan-4-one hydrochloride in neurological disorders is not widely available in public literature, its core structure, the azepane ring, is considered a "privileged scaffold" in medicinal chemistry.[1] This designation is attributed to its presence in a variety of bioactive molecules and its ability to serve as a versatile template for the design of ligands for a range of biological targets. The inherent three-dimensional nature of the azepane ring allows for diverse chemical modifications, which can be leveraged to optimize the pharmacological properties of drug candidates.[1]

This technical guide aims to explore the potential of the 1-methylazepan-4-one scaffold in the field of neurological disorder research. By examining the physicochemical properties of the parent compound, its presence in the CNS-active drug Azelastine, and by providing a hypothetical framework for the design, synthesis, and evaluation of novel derivatives, this document serves as a resource for researchers interested in leveraging this chemical moiety for the development of new therapeutics for neurological diseases.

Physicochemical Properties and Safety Information of 1-Methylazepan-4-one Hydrochloride

A foundational understanding of the starting material is critical for any drug discovery program. The key physicochemical properties and hazard information for 1-methylazepan-4-one hydrochloride are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO | [2] |

| Molecular Weight | 163.64 g/mol | [2] |

| CAS Number | 19869-42-2 | [2] |

| Appearance | Light brown to brown solid | [3] |

| Melting Point | 115-120 °C | [3] |

| Boiling Point | 97-100 °C | [3] |

| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | [3] |

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The 1-Methylazepan-4-yl Moiety in a CNS-Active Drug: The Case of Azelastine

The most compelling evidence for the potential of the 1-methylazepan-4-one scaffold in CNS drug discovery comes from its incorporation into the approved drug, Azelastine. Azelastine is a potent H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[4] While its primary therapeutic action is in the periphery, Azelastine is known to cross the blood-brain barrier, leading to CNS side effects such as somnolence and drowsiness.[4][5][6][7] This indicates that the 1-methylazepan-4-yl moiety is part of a molecular structure that can access and interact with targets within the central nervous system.

Pharmacological Profile of Azelastine

| Parameter | Description | Source |

| Mechanism of Action | Histamine H1-receptor antagonist; also inhibits the release of inflammatory mediators. | [7] |

| Primary Indication | Allergic rhinitis and conjunctivitis. | [4] |

| Known CNS Side Effects | Somnolence, drowsiness, headache, bitter taste. | [5][7] |

| Bioavailability (Intranasal) | Approximately 40% | [7] |

Hypothetical Signaling Pathway for H1-Receptor Antagonism

The following diagram illustrates the basic mechanism of action of an H1-receptor antagonist like Azelastine.

Caption: Simplified signaling pathway of histamine H1-receptor activation and its blockade by an antagonist.

A Framework for Novel Neurological Drug Discovery Based on the 1-Methylazepan-4-one Scaffold

The following workflow outlines a hypothetical drug discovery cascade for the development of novel neuroprotective agents derived from 1-methylazepan-4-one.

Caption: A hypothetical workflow for the discovery of neuroprotective agents from 1-methylazepan-4-one.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols that would be central to a drug discovery program aimed at developing neuroprotective agents from the 1-methylazepan-4-one scaffold.

Synthesis of a Novel Derivative: N-benzyl-1-methylazepan-4-amine

This protocol describes a potential synthesis of a novel derivative via reductive amination, a common reaction for modifying ketone groups.

Objective: To synthesize N-benzyl-1-methylazepan-4-amine from 1-methylazepan-4-one hydrochloride.

Materials:

-

1-methylazepan-4-one hydrochloride

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-methylazepan-4-one hydrochloride (1.0 eq) in dichloroethane (DCE), add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the desired N-benzyl-1-methylazepan-4-amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Neuroprotective Effects

This protocol describes an assay to evaluate the potential of synthesized compounds to protect neuronal cells from oxidative stress-induced cell death.

Objective: To assess the neuroprotective effect of a test compound on 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y human neuroblastoma cells.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (dissolved in DMSO)

-

6-hydroxydopamine (6-OHDA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known antioxidant).

-

Induction of Toxicity: Add 6-OHDA to a final concentration of 100 µM to all wells except the control group.

-

Incubation: Incubate the plate for another 24 hours.

-

MTT Assay:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group. Determine the EC₅₀ value of the test compound.

Hypothetical Data Presentation:

| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| Control (no 6-OHDA) | 100 ± 5.2 |

| Vehicle + 6-OHDA | 45.3 ± 4.1 |

| 0.1 | 52.1 ± 3.8 |

| 1 | 65.7 ± 4.5 |

| 10 | 82.4 ± 5.1 |

| 100 | 91.2 ± 4.9 |

Potential Signaling Pathways for Investigation

Derivatives of 1-methylazepan-4-one could potentially modulate various signaling pathways implicated in neurological disorders. Based on the known activities of other azepane-containing compounds, a key area of investigation would be their effect on pathways involved in Alzheimer's disease pathology, such as the processing of amyloid precursor protein (APP). The inhibition of β-secretase (BACE1) is a major therapeutic strategy in Alzheimer's disease research.[8]

Caption: Amyloid precursor protein processing pathway and the potential inhibitory role of a hypothetical azepane derivative on BACE1.

Conclusion and Future Directions

While 1-methylazepan-4-one hydrochloride itself has not been a direct focus of extensive neurological disorder research, its core azepane scaffold holds significant promise. The presence of the 1-methylazepan-4-yl moiety in the CNS-active drug Azelastine provides a strong rationale for its further investigation as a privileged structure for the design of novel therapeutics targeting the central nervous system.

Future research should focus on the synthesis and biological evaluation of a diverse library of 1-methylazepan-4-one derivatives. High-throughput screening against a panel of neurological targets, followed by structure-activity relationship studies, could lead to the identification of potent and selective lead compounds. Subsequent preclinical evaluation in animal models of neurological disorders will be crucial to validate the therapeutic potential of this promising chemical scaffold. The hypothetical frameworks and protocols provided in this guide offer a starting point for such endeavors, with the ultimate goal of developing novel and effective treatments for debilitating neurological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylazepan-4-one hydrochloride | 19869-42-2 [chemicalbook.com]

- 4. Azelastine - Wikipedia [en.wikipedia.org]

- 5. Astelin (Azelastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Azelastine (nasal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. Efficacy and safety of azelastine nasal spray for the treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

1-Methylazepan-4-one Hydrochloride: A Versatile Precursor for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methylazepan-4-one hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique seven-membered azepane ring structure, coupled with a reactive ketone functionality, makes it a versatile precursor for the synthesis of a wide array of complex molecular architectures, most notably as a key intermediate in the production of the antihistamine Azelastine hydrochloride.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and key applications of 1-methylazepan-4-one hydrochloride, with a focus on detailed experimental protocols and data presentation to support researchers in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 1-methylazepan-4-one hydrochloride is essential for its effective use in synthesis and analysis. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of 1-Methylazepan-4-one Hydrochloride

| Property | Value | Reference |

| CAS Number | 19869-42-2 | [3][4] |

| Molecular Formula | C₇H₁₄ClNO | [3][4] |

| Molecular Weight | 163.64 g/mol | [3][4] |

| Appearance | Colorless to light yellow solid | [3] |

| Melting Point | 115-120 °C | [5] |

| Solubility | Soluble in Chloroform (Slightly, Heated), DMSO (Slightly) | [5] |

Table 2: Spectroscopic Data of 1-Methylazepan-4-one

| Spectroscopic Technique | Expected Key Features |

| ¹H-NMR | - N-Methyl Protons (-NCH₃): A singlet corresponding to the three methyl protons. The chemical shift will be influenced by the adjacent protonated nitrogen. - Azepane Ring Protons (-CH₂-): Complex multiplets for the methylene protons on the seven-membered ring. Protons on carbons adjacent to the nitrogen (C2 and C7) and the carbonyl group (C3 and C5) will have distinct chemical shifts.[6] |

| ¹³C-NMR | - Carbonyl Carbon (C=O): The ketone carbon (C4) is expected to have the most downfield chemical shift, characteristic of carbonyl carbons. - Other Azepane Ring Carbons: Six other distinct signals are expected for the remaining carbons in the azepane ring. |

| FT-IR | - C=O Stretch: A strong absorption band characteristic of a ketone carbonyl group. - C-N Stretch: An absorption band corresponding to the carbon-nitrogen bond stretching. - N-H Stretch: A broad absorption band in the hydrochloride salt due to the N⁺-H bond. |

| Mass Spectrometry (MS) | The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and the nitrogen atom. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2] |

Synthesis of 1-Methylazepan-4-one Hydrochloride

Several synthetic routes to 1-methylazepan-4-one hydrochloride have been developed, offering flexibility in starting materials and reaction conditions. Below are detailed experimental protocols for two prominent methods.

Synthesis from N-Methyl-2-pyrrolidone (NMP)

This multi-step synthesis involves the ring-opening of N-methyl-2-pyrrolidone, followed by esterification, double Michael addition, and a final Dieckmann condensation to form the azepane ring.

Experimental Protocol:

Step 1: Synthesis of 4-Methylaminobutyric Acid Hydrochloride

-

In a reaction vessel, reflux N-methyl-2-pyrrolidone (NMP) with concentrated hydrochloric acid (molar ratio of NMP to HCl is 1:1.2 ~ 5) for 3 to 8 hours.[3]

-

After cooling, the excess hydrochloric acid is removed under reduced pressure.

-

The resulting crude product is crystallized from acetone at 10-15 °C to yield 4-methylaminobutyric acid hydrochloride.[3]

Step 2: Synthesis of Methyl 4-(Methylamino)butyrate Hydrochloride

-

Thionyl chloride is added dropwise to anhydrous methanol at a temperature of -10 °C to -15 °C. The volume ratio of thionyl chloride to anhydrous methanol is 1:3.75.[3]

-

The 4-methylaminobutyric acid hydrochloride from Step 1 is added to the solution, with a molar ratio of 1:4.2 to thionyl chloride.[3]

-

The reaction mixture is stirred for 12 hours.

-

The methanol is distilled off under reduced pressure to obtain methyl 4-(methylamino)butyrate hydrochloride.[3]

Step 3: Synthesis of the Diester Intermediate

-

Methyl 4-(methylamino)butyrate hydrochloride is reacted with methyl acrylate in a solution of triethylamine and methanol. The molar ratio of methyl 4-(methylamino)butyrate hydrochloride to methyl acrylate is 1:1.9, and the molar ratio of triethylamine to methyl acrylate is 1:1.3.[3]

-

The reaction proceeds to form the corresponding diester.

Step 4: Dieckmann Condensation and Salt Formation

-

The diester from Step 3 is subjected to an intramolecular cyclization (Dieckmann condensation) using a metal organic alcohol base such as potassium tert-butoxide.

-

The resulting N-methylhexahydroazepin-4-one is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol, ethanol, or ether) to form the hydrochloride salt.[3]

-

The pH is adjusted to 1.0-2.0 to induce crystallization, yielding 1-methylazepan-4-one hydrochloride.[3]

Workflow Diagram for Synthesis from N-Methyl-2-pyrrolidone:

Caption: Synthesis of 1-Methylazepan-4-one HCl from NMP.

Synthesis via Dieckmann Condensation of a Diester Precursor

General Experimental Protocol (Conceptual):

-

Preparation of the Diester Precursor: Synthesize a diester of the general formula ROOC-(CH₂)₂-N(CH₃)-(CH₂)₂-COOR. This can be achieved through various standard organic chemistry transformations.

-

Cyclization:

-

In an inert atmosphere, dissolve the diester precursor in a dry, non-protic solvent (e.g., toluene, THF).

-

Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at a controlled temperature (often 0 °C to room temperature).

-

Allow the reaction to stir until completion, which can be monitored by techniques like TLC.

-

-

Work-up and Decarboxylation:

-

Quench the reaction carefully with a weak acid.

-

Extract the product into an organic solvent.

-

The resulting β-keto ester is then typically hydrolyzed and decarboxylated by heating in an acidic or basic aqueous solution to yield 1-methylazepan-4-one.

-

-

Salt Formation:

-

Dissolve the crude 1-methylazepan-4-one in a suitable solvent and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

-

Purification:

-

Recrystallize the crude product from an appropriate solvent system to obtain pure 1-methylazepan-4-one hydrochloride.

-

Logical Diagram of Dieckmann Condensation:

Caption: Dieckmann condensation pathway to 1-Methylazepan-4-one HCl.

Applications in Pharmaceutical Synthesis

The primary application of 1-methylazepan-4-one hydrochloride is as a key starting material for the synthesis of pharmaceutically active compounds.

Synthesis of Azelastine Hydrochloride

Azelastine hydrochloride is a potent H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis. The synthesis of Azelastine often utilizes 1-methylazepan-4-one hydrochloride as a crucial building block.

Experimental Protocol:

Step 1: Formation of the Acylhydrazone

-

Mix 1-methylhexahydro-4H-azepinone hydrochloride and benzoyl hydrazine in a suitable solvent.[7]

-

The reaction is typically carried out under conditions that promote condensation, such as heating with azeotropic removal of water.

Step 2: Reduction of the Acylhydrazone

-

The acylhydrazone intermediate is reduced using a suitable reducing agent, such as potassium borohydride in the presence of water.[7] The use of water as a catalyst can enhance the reaction rate and yield.[7]

Step 3: Acidolysis

-

The reduced product from Step 2 is subjected to acidolysis to yield the corresponding hydrazine derivative.

Step 4: Condensation with 2-(p-Chlorobenzoyl)benzoic Acid

-

The acidolysis product is then condensed with 2-(p-chlorobenzoyl)benzoic acid to form the final azelastine molecule.[7]

-

The azelastine free base is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Caption: Simplified Pim Kinase Signaling Pathway.

Safety and Handling

1-Methylazepan-4-one hydrochloride is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation. [4]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-Methylazepan-4-one hydrochloride is a valuable and versatile precursor in pharmaceutical chemistry. Its established role in the synthesis of Azelastine hydrochloride, coupled with the potential of its azepane scaffold for the development of novel therapeutics, ensures its continued importance in drug discovery and development. This technical guide provides researchers with a solid foundation of its properties, synthesis, and applications, aiming to facilitate its effective use in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]

- 4. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-methylazepan-4-one Hydrochloride | 19869-42-2 [smolecule.com]

- 6. 1-methylazepan-4-one Hydrochloride | 19869-42-2 | Benchchem [benchchem.com]

- 7. CN113956239A - Azelastine hydrochloride, and preparation method and application thereof - Google Patents [patents.google.com]

Potential Therapeutic Applications of 1-methylazepan-4-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methylazepan-4-one Hydrochloride, also known in the scientific literature as CX-6258, is a small molecule of significant interest in pharmaceutical research. This technical guide provides an in-depth overview of its core therapeutic applications, focusing on its role as a pan-Pim kinase inhibitor for oncology. While preliminary research has suggested its potential in modulating opioid intake, this guide will primarily focus on the well-documented anti-cancer properties, for which quantitative data and mechanistic insights are available. This document summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the primary signaling pathway through which 1-methylazepan-4-one Hydrochloride exerts its effects.

Introduction

1-methylazepan-4-one Hydrochloride (CAS: 19869-42-2) is a synthetic compound that has emerged as a potent, orally bioavailable inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1] Pim kinases are a family of serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis.[1] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1]

Beyond its role in oncology, 1-methylazepan-4-one Hydrochloride is a versatile chemical precursor, notably used as a key intermediate in the synthesis of the antihistamine drug Azelastine hydrochloride.[2] While some sources suggest a potential role in reducing fentanyl self-administration in animal models, specific quantitative data to substantiate this application is not currently available in the public domain.

Therapeutic Application in Oncology: Pan-Pim Kinase Inhibition

The primary therapeutic application of 1-methylazepan-4-one Hydrochloride (CX-6258) is as a pan-Pim kinase inhibitor in the treatment of various cancers.

Mechanism of Action

Pim kinases are constitutively active and contribute to oncogenesis by phosphorylating a range of downstream substrates involved in cell cycle progression and apoptosis.[3][4] A critical pathway involves the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD, leading to enhanced cell survival.[1] 1-methylazepan-4-one Hydrochloride is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Pim kinases and preventing the transfer of phosphate to their substrates.[1] This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells.

Preclinical Efficacy

In vitro and in vivo studies have demonstrated the anti-cancer efficacy of 1-methylazepan-4-one Hydrochloride (CX-6258).

The inhibitory activity of CX-6258 against the three Pim kinase isoforms has been quantified, demonstrating potent inhibition across the family.

| Target | IC50 (nM) | Assay Type |

| Pim-1 | 5 | Radiometric Assay |

| Pim-2 | 25 | Radiometric Assay |

| Pim-3 | 16 | Radiometric Assay |

| Data sourced from Haddach et al., 2012.[1] |

CX-6258 has shown potent anti-proliferative activity against a variety of human cancer cell lines.

| Cell Line | Cellular Potency (IC50) |

| Various human cancer cell lines | 0.02 - 3.7 µM |

| Data sourced from Haddach et al., 2012.[1] |

The in vivo anti-tumor activity of CX-6258 was evaluated in a mouse xenograft model using the MV-4-11 human acute myeloid leukemia (AML) cell line.

| In Vivo Model | Dose | Efficacy (Tumor Growth Inhibition - TGI) |

| MV-4-11 xenograft | 50 mg/kg | 45% TGI |

| MV-4-11 xenograft | 100 mg/kg | 75% TGI |

| Data sourced from Haddach et al., 2012.[1] |

Potential Application in Opioid Addiction (Data Not Available)

Initial research has suggested that 1-methylazepan-4-one Hydrochloride may have a role in reducing opioid intake. Specifically, it has been mentioned to decrease fentanyl self-administration in animal models. However, a comprehensive search of the scientific literature did not yield specific quantitative data (e.g., dose-response curves, statistical significance) or detailed mechanistic studies to support this claim. Further research is required to validate and characterize this potential therapeutic application.

Experimental Protocols

Synthesis of 1-methylazepan-4-one Hydrochloride

Several synthetic routes to 1-methylazepan-4-one Hydrochloride have been reported. A common method involves the Dieckmann condensation of a substituted diethyl ester. A representative, though general, protocol is outlined below. For a detailed, step-by-step procedure, it is recommended to consult the primary literature, such as relevant patents (e.g., CN101781248B).

General Protocol via Dieckmann Condensation:

-

Diester Formation: React 4-methylaminobutyric acid methyl ester hydrochloride with methyl acrylate in the presence of a base like triethylamine in a solvent such as methanol to form the corresponding diester.

-

Cyclization: Subject the diester to an intramolecular cyclization (Dieckmann condensation) using a strong base like potassium tert-butoxide. This reaction forms the N-methylazepan-4-one ring.

-

Salt Formation and Purification: Treat the resulting N-methylazepan-4-one with hydrochloric acid to form the hydrochloride salt. The final product is then purified, typically by recrystallization, to yield 1-methylazepan-4-one Hydrochloride.

In Vitro Pim Kinase Inhibition Assay (Radiometric)

This protocol is a generalized representation of a radiometric assay used to determine the IC50 values of Pim kinase inhibitors.

-

Reaction Setup: Prepare a reaction mixture containing the recombinant human Pim kinase enzyme (Pim-1, Pim-2, or Pim-3) in a suitable kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Inhibitor Addition: Add serial dilutions of 1-methylazepan-4-one Hydrochloride (CX-6258) to the reaction mixture.

-

Initiation of Reaction: Add the peptide substrate (e.g., RSRHSSYPAGT) and [γ-³²P]ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and quantify the incorporation of the radiolabeled phosphate into the substrate using a suitable method, such as scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Animal Model: MV-4-11 Xenograft for In Vivo Efficacy

This is a general workflow for assessing the in vivo efficacy of an anti-cancer agent using a xenograft model.

-

Cell Culture: Culture MV-4-11 human AML cells in appropriate media and conditions.

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID).

-

Tumor Implantation: Subcutaneously inject a suspension of MV-4-11 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer 1-methylazepan-4-one Hydrochloride (CX-6258) orally at the desired doses (e.g., 50 mg/kg and 100 mg/kg) daily. The control group receives the vehicle.

-

Efficacy Assessment: Continue treatment for a specified period and monitor tumor growth. At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.

Signaling Pathway and Experimental Workflow Visualizations

Pim Kinase Signaling Pathway

The following diagram illustrates the central role of Pim kinases in promoting cell survival and proliferation and the point of inhibition by 1-methylazepan-4-one Hydrochloride (CX-6258).

Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.

General Experimental Workflow for In Vivo Efficacy

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a compound like 1-methylazepan-4-one Hydrochloride in a xenograft model.

Caption: General Workflow for In Vivo Xenograft Studies.

Conclusion

1-methylazepan-4-one Hydrochloride (CX-6258) is a potent pan-Pim kinase inhibitor with well-documented preclinical efficacy against various cancer models, particularly acute myeloid leukemia. Its mechanism of action through the inhibition of the Pim kinase signaling pathway provides a strong rationale for its continued investigation as a cancer therapeutic. While its potential application in the treatment of opioid addiction has been noted, the lack of publicly available quantitative data necessitates further research to validate and explore this possibility. This technical guide provides a comprehensive overview of the current understanding of 1-methylazepan-4-one Hydrochloride's therapeutic potential, with a focus on its established role in oncology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-methylazepan-4-one via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-one is a heterocyclic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine Azelastine.[1] The azepane ring system is a key structural motif in a number of biologically active molecules. The Dieckmann condensation provides a classical and effective method for the construction of the cyclic ketone core of 1-methylazepan-4-one. This intramolecular Claisen condensation of a diester leads to the formation of a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target ketone.[2][3][4][5][6][7][8][9] This document provides a detailed protocol for the synthesis of 1-methylazepan-4-one using this methodology, including the preparation of the requisite starting diester.

Overall Synthetic Scheme

The synthesis of 1-methylazepan-4-one via Dieckmann condensation is a three-step process starting from readily available reagents. The overall transformation is depicted below:

-

Michael Addition: Synthesis of the precursor diester, diethyl 4-methyl-4-azaheptanedioate, by the double Michael addition of methylamine to ethyl acrylate.

-

Dieckmann Condensation: Intramolecular cyclization of the diester in the presence of a strong base to form ethyl 1-methyl-4-oxoazepane-3-carboxylate.

-

Hydrolysis and Decarboxylation: Conversion of the intermediate β-keto ester to the final product, 1-methylazepan-4-one, under acidic conditions.

Experimental Protocols

Step 1: Synthesis of Diethyl 4-methyl-4-azaheptanedioate

This procedure outlines the synthesis of the starting diester via a double Michael addition.

Materials:

-

Methylamine (40% solution in water)

-

Ethyl acrylate

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylamine solution.

-

Cool the flask in an ice bath and slowly add ethyl acrylate to the stirred solution. An exothermic reaction is expected.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

-

Heat the reaction mixture to reflux for 4 hours to ensure complete reaction.

-

Cool the mixture to room temperature and remove the ethanol and excess water under reduced pressure.

-

The crude product is purified by vacuum distillation to yield diethyl 4-methyl-4-azaheptanedioate as a colorless oil.

Step 2: Dieckmann Condensation to form Ethyl 1-methyl-4-oxoazepane-3-carboxylate

This protocol details the intramolecular cyclization of the diester to form the cyclic β-keto ester.

Materials:

-

Diethyl 4-methyl-4-azaheptanedioate

-

Sodium ethoxide (NaOEt)

-

Anhydrous toluene

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.

-

Charge the flask with sodium ethoxide and anhydrous toluene.

-

Heat the suspension to reflux with stirring under an inert atmosphere.

-

In a dropping funnel, dissolve diethyl 4-methyl-4-azaheptanedioate in anhydrous toluene.

-

Add the diester solution dropwise to the refluxing sodium ethoxide suspension over a period of 2 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 1-methyl-4-oxoazepane-3-carboxylate, which can be used in the next step without further purification.

Step 3: Hydrolysis and Decarboxylation to 1-Methylazepan-4-one

This final step converts the β-keto ester to the target ketone.

Materials:

-

Crude ethyl 1-methyl-4-oxoazepane-3-carboxylate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask containing the crude β-keto ester from the previous step, add concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for 12 hours. Carbon dioxide evolution will be observed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (~10-12).

-

Extract the aqueous solution with diethyl ether.

-

Combine the organic extracts and dry over anhydrous potassium carbonate.

-

Filter and remove the solvent under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 1-methylazepan-4-one as a colorless oil.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of 1-methylazepan-4-one.

| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Base/Acid | Moles (mol) | Solvent | Volume (mL) | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | Methylamine (40% aq.) | 0.5 | Ethyl acrylate | 1.0 | - | - | Ethanol | 100 | 25 then reflux | 24 then 4 | Diethyl 4-methyl-4-azaheptanedioate | 70-80 |

| 2 | Diethyl 4-methyl-4-azaheptanedioate | 0.2 | - | - | Sodium ethoxide | 0.22 | Toluene | 250 | Reflux | 6 | Ethyl 1-methyl-4-oxoazepane-3-carboxylate | 60-70 |

| 3 | Ethyl 1-methyl-4-oxoazepane-3-carboxylate | 0.12 | - | - | Conc. HCl | ~1.2 | Water | 100 | Reflux | 12 | 1-Methylazepan-4-one | 80-90 |

Visualizations

Experimental Workflow for 1-Methylazepan-4-one Synthesis

References

- 1. Azelastine - Wikipedia [en.wikipedia.org]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]

- 8. fiveable.me [fiveable.me]

- 9. jk-sci.com [jk-sci.com]

Application Notes and Protocols for the Synthesis of 1-methylazepan-4-one Hydrochloride Utilizing N-methyl-2-pyrrolidone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-methylazepan-4-one hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the antihistamine azelastine.[1] Its seven-membered azepane ring structure serves as a crucial scaffold in medicinal chemistry. This document provides a detailed protocol for the synthesis of 1-methylazepan-4-one hydrochloride, commencing from the readily available and industrially significant solvent, N-methyl-2-pyrrolidone (NMP). The synthetic strategy involves an initial ring-opening of NMP, followed by esterification, diester formation, and a subsequent intramolecular Dieckmann condensation to construct the azepane ring.[1]

Chemical Properties:

| Property | Value |

| CAS Number | 19869-42-2[2] |

| Molecular Formula | C₇H₁₄ClNO[2][3] |

| Molecular Weight | 163.65 g/mol [4] |

| Appearance | Colorless to light yellow solid[3] |

| Purity | ≥95%[4][5] |

Experimental Protocols

This synthesis is a multi-step process, and the following protocols provide a detailed methodology for each key stage.

Step 1: Synthesis of 4-(Methylamino)butanoic acid hydrochloride (Ring Opening of NMP)

-

Principle: N-methyl-2-pyrrolidone undergoes acidic hydrolysis to open the lactam ring, forming the corresponding amino acid hydrochloride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine N-methyl-2-pyrrolidone (NMP) (1.0 mol) and concentrated hydrochloric acid (2.5 mol). The molar ratio of NMP to HCl can range from 1:1.2 to 1:5.[6]

-

Heat the mixture to reflux and maintain for 3 to 8 hours.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess hydrochloric acid under reduced pressure.

-

To the resulting residue, add acetone and cool the mixture to 10-15°C to induce crystallization.[6]

-

Filter the solid precipitate, wash with cold acetone, and dry under vacuum to yield 4-(methylamino)butanoic acid hydrochloride.

-

Step 2: Synthesis of Methyl 4-(methylamino)butanoate hydrochloride (Esterification)

-

Principle: The carboxylic acid group of the amino acid hydrochloride is esterified using methanol under acidic conditions.

-

Procedure:

-

Suspend 4-(methylamino)butanoic acid hydrochloride (1.0 mol) in methanol (10 volumes).

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 mol).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and remove the solvent under reduced pressure to obtain the crude methyl 4-(methylamino)butanoate hydrochloride.

-

Step 3: Synthesis of Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate (Diester Formation)

-

Principle: A Michael addition reaction between the secondary amine of methyl 4-(methylamino)butanoate and methyl acrylate in the presence of a base yields the corresponding diester.[1]

-

Procedure:

-

Dissolve methyl 4-(methylamino)butanoate hydrochloride (1.0 mol) in a suitable solvent such as methanol.[1]

-

Add triethylamine (2.5 mol) to neutralize the hydrochloride and act as a base.[1]

-

Slowly add methyl acrylate (1.1 mol) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

-

The crude residue can be purified by column chromatography to yield the pure diester.

-

Step 4: Synthesis of 1-methylazepan-4-one (Dieckmann Condensation)

-

Principle: The diester undergoes an intramolecular cyclization via a Dieckmann condensation using a strong base to form the β-keto ester, which upon hydrolysis and decarboxylation yields the target cyclic ketone.[1][7][8][9]

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the diester (1.0 mol) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene.[7]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a strong base such as potassium tert-butoxide (1.1 mol) or sodium hydride.[1][7]

-

After the addition is complete, allow the reaction to stir at room temperature, or gently heat if necessary, until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding it to a cold, dilute solution of hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product is then refluxed with aqueous HCl to effect hydrolysis and decarboxylation, yielding 1-methylazepan-4-one.

-

Step 5: Synthesis of 1-methylazepan-4-one Hydrochloride (Salt Formation)

-

Principle: The free base, 1-methylazepan-4-one, is converted to its more stable and soluble hydrochloride salt by treatment with hydrochloric acid.[3]

-

Procedure:

-

Dissolve the crude 1-methylazepan-4-one in a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of hydrogen chloride in the same solvent until the pH is acidic.

-

Cool the mixture to induce crystallization of the hydrochloride salt.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain 1-methylazepan-4-one hydrochloride.

-

The final product can be further purified by recrystallization.[3]

-

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Base | Temperature | Time | Typical Yield |

| 1 | NMP, HCl | Water | - | Reflux | 3-8 h | 85-95% |

| 2 | 4-(Methylamino)butanoic acid HCl, Methanol, SOCl₂ | Methanol | - | Reflux | 4-6 h | 90-98% |

| 3 | Methyl 4-(methylamino)butanoate HCl, Methyl acrylate | Methanol | Triethylamine | Room Temp. | 12-24 h | 70-85% |

| 4 | Diester | THF or Toluene | Potassium tert-butoxide | 0°C to RT | 2-6 h | 60-75% |

| 5 | 1-methylazepan-4-one | Isopropanol | - | Room Temp. | 1-2 h | >95% |

Visualizations

Diagram 1: Synthesis Workflow

References

- 1. 1-methylazepan-4-one Hydrochloride | 19869-42-2 | Benchchem [benchchem.com]

- 2. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-methylazepan-4-one Hydrochloride | 19869-42-2 [smolecule.com]

- 4. 1-Methylazepan-4-one hydrochloride | CymitQuimica [cymitquimica.com]

- 5. 1-Methylazepan-4-one hydrochloride | 19869-42-2 [sigmaaldrich.com]

- 6. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. synarchive.com [synarchive.com]

- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Synthesis of 1-Methylazepan-4-one Hydrochloride via Beckmann Rearrangement

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methylazepan-4-one hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine Azelastine.[1] Its seven-membered azepane ring structure makes it a valuable building block in medicinal chemistry.[1] The Beckmann rearrangement offers a classic and effective method for synthesizing lactams (cyclic amides) from cyclic ketoximes through a ring-expansion mechanism. This protocol details the synthesis of 1-methylazepan-4-one hydrochloride from 1-methyl-4-piperidone, proceeding through an oxime intermediate followed by an acid-catalyzed Beckmann rearrangement.

The overall synthesis is a two-step process:

-

Oximation: Reaction of 1-methyl-4-piperidone with hydroxylamine to form 1-methylpiperidin-4-one oxime.

-

Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to the corresponding lactam, 1-methylazepan-4-one.

-

Salt Formation: Conversion of the lactam to its hydrochloride salt to improve stability and solubility.[2]

Overall Synthesis Pathway

The synthesis begins with the conversion of a six-membered piperidone ring into a seven-membered azepanone ring.

Reaction Mechanism: The Beckmann Rearrangement

The core of this synthesis is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide.[3] The reaction proceeds via protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by a concerted 1,2-alkyl shift and cleavage of the N-O bond.[3] The group anti-periplanar to the leaving group migrates preferentially.[4] The resulting nitrilium ion is then attacked by water to yield the final lactam product after tautomerization.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylpiperidin-4-one Oxime

This protocol is adapted from established oximation procedures.[5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 1-Methyl-4-piperidone | 113.16 | 5.07 g | 44.77 |

| Hydroxylamine | 33.03 | 3.42 g | 49.25 (1.1 eq) |

| Ethanol (EtOH) | 46.07 | 45 mL | - |

Procedure:

-

To a solution of 1-methyl-4-piperidone (1.0 eq) in ethanol, add hydroxylamine (1.1 eq).

-

Stir the reaction mixture at reflux overnight.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

The crude residue can be washed with a suitable solvent (e.g., diethyl ether) to yield the oxime product, which can be used in the next step with or without further purification. A reported yield for this step is approximately 90%.[5]

Protocol 2: Beckmann Rearrangement and Hydrochloride Salt Formation

This protocol is a generalized procedure based on common conditions for the Beckmann rearrangement of cyclic oximes.[3][6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 1-Methylpiperidin-4-one Oxime | 128.17 | 5.00 g | 39.01 |

| Polyphosphoric Acid (PPA) | - | ~50 g | - |